Cas no 1065102-32-0 (Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate)

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
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- インチ: 1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
- InChIKey: CPJGVCBSLAQIDM-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C2=C(C=1)C(C(C(=O)OCC)=CN2)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 475
- XLogP3: 3
- トポロジー分子極性表面積: 55.4
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC110090-250mg |
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate |
1065102-32-0 | 250mg |
£160.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580405-250mg |
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate |
1065102-32-0 | 98% | 250mg |
¥1664.00 | 2024-08-09 |
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylateに関する追加情報
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 1065102-32-0): A Comprehensive Overview
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, identified by its CAS number 1065102-32-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its quinoline core structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple fluorine atoms and hydroxyl groups in its molecular framework suggests unique electronic and steric properties that make it a promising candidate for various biochemical interactions.
The< strong>quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. In particular, the introduction of fluorine atoms into the quinoline structure can modulate the pharmacokinetic and pharmacodynamic profiles of the compound. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of the drug. This makes Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate a valuable asset in the quest for novel therapeutic agents.
The< strong>hydroxyl group at the 4-position of the quinoline ring adds another layer of complexity to the molecule's interactions with biological systems. Hydroxyl groups are known to participate in hydrogen bonding, which can be crucial for the binding of small molecules to proteins and other biomolecules. This feature may enhance the compound's ability to interact with specific enzymes or receptors, thereby increasing its therapeutic efficacy. Additionally, the< strong>trifluoromethyl group at the 8-position further influences the electronic properties of the molecule, potentially affecting its reactivity and stability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging techniques such as molecular docking and quantum mechanics calculations, scientists can gain insights into how Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate interacts with target proteins. These studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The ability to predict such interactions preclinically significantly accelerates the drug discovery process.
In vitro studies have also highlighted the potential of Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate as an anti-inflammatory agent. The quinoline scaffold is known to possess anti-inflammatory properties, and modifications such as fluorination can enhance these effects. In particular, the< strong>hydroxyl group may play a role in modulating inflammatory pathways by interacting with signaling molecules like cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.
The< strong>trifluoromethyl group, while primarily known for its electronic effects, has also been shown to influence metabolic stability. Compounds containing trifluoromethyl groups often exhibit increased resistance to oxidative degradation by enzymes such as cytochrome P450 monooxygenases. This can lead to improved bioavailability and prolonged half-life of the drug in vivo. Such properties are highly desirable for developing drugs that require less frequent dosing while maintaining efficacy.
The synthesis of< strong>Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to construct key intermediates efficiently. These advances have not only improved yield but also reduced costs associated with its production.
The pharmacological profile of< strong>Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is still under active investigation. Ongoing clinical trials aim to evaluate its efficacy and safety in treating various diseases, including cancer and inflammatory disorders. Preliminary results from these trials have been promising, suggesting that this compound may indeed have therapeutic potential. However, further studies are needed to fully elucidate its mechanism of action and long-term effects.
The use of fluorinated compounds in drug development is not without challenges. Fluorine atoms can alter physical properties such as solubility and lipophilicity, which must be carefully balanced for optimal drug delivery. Additionally, fluorinated compounds may exhibit unique toxicological profiles that need thorough evaluation during preclinical testing. Despite these challenges, the benefits offered by fluorination make it a worthwhile endeavor for medicinal chemists seeking to develop novel therapeutics.
In conclusion,< strong>Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS No.< strong>1065102-32-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, including multiple fluorine atoms and a hydroxyl group on a quinoline scaffold, make it an attractive candidate for further research and development. With ongoing studies exploring its biological activity and synthetic feasibility, this compound represents an exciting opportunity for advancing therapeutic interventions in various diseases.
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